molecular formula C10H6Cl6O2 B165013 1-Hydroxychlordene epoxide CAS No. 24009-06-1

1-Hydroxychlordene epoxide

Cat. No.: B165013
CAS No.: 24009-06-1
M. Wt: 370.9 g/mol
InChI Key: TUXPWMMOWKUHBV-UHFFFAOYSA-N
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Description

1-Hydroxychlordene epoxide is a metabolite derived from the degradation of heptachlor, an organochlorine cyclodiene insecticide. This compound is formed through the hydroxylation of heptachlor followed by epoxidation. It is known for its persistence in the environment and its potential toxicological effects.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxychlordene epoxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Hydroxychlordene epoxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hydroxychlordene epoxide involves its interaction with biological molecules, leading to various biochemical effects. It is known to undergo epoxidation and dechlorination reactions, which can result in the formation of less toxic metabolites. The compound can also interact with enzymes and other proteins, potentially leading to toxicological effects .

Comparison with Similar Compounds

1-Hydroxychlordene epoxide can be compared with other similar compounds such as:

These compounds share similar chemical structures and degradation pathways but differ in their specific chemical properties and toxicological effects.

Properties

IUPAC Name

1,8,9,10,11,11-hexachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-en-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl6O2/c11-6-7(12)9(14)2-1(3(17)5-4(2)18-5)8(6,13)10(9,15)16/h1-5,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXPWMMOWKUHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C3C(C1O)O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24009-06-1
Record name 1-Hydroxychlordene epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024009061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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